
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol is a bicyclic compound that belongs to the class of naphthalene derivatives. . This compound is characterized by its unique chemical structure, which includes a fused ring system.
準備方法
The synthesis of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves several steps. One common method is the reduction of 1,4-methanonaphthalene-1(2H)-carboxylic acid. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
化学反応の分析
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
科学的研究の応用
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds due to its unique structure.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s analgesic properties could be attributed to its interaction with pain receptors and modulation of pain signaling pathways.
類似化合物との比較
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol can be compared with other naphthalene derivatives such as:
Tetralin: A similar bicyclic compound but lacks the carboxylic acid group.
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,2,3,4-Tetrahydronaphthalene: Another derivative with a fully saturated ring system.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various applications.
特性
CAS番号 |
63113-13-3 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-1-ol |
InChI |
InChI=1S/C12H14O/c13-12-7-5-9(6-8-12)10-3-1-2-4-11(10)12/h1-4,9,13H,5-8H2 |
InChIキー |
AAPBPWQTPNDVJC-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

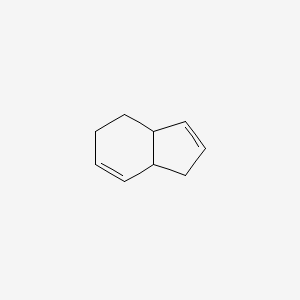
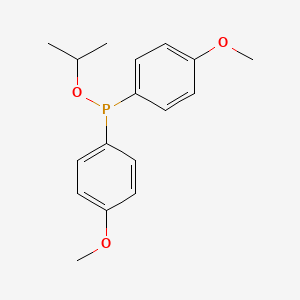
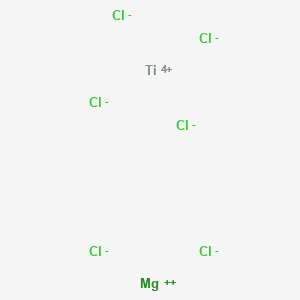
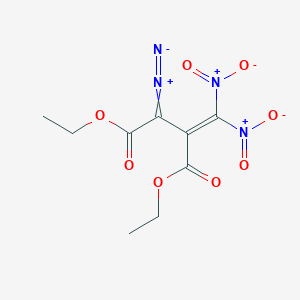
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
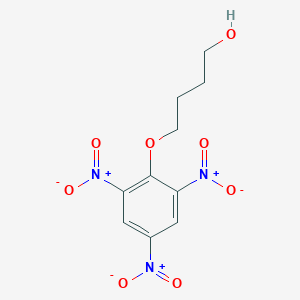
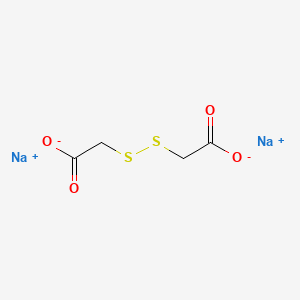
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
